molecular formula C17H13NO4 B10873882 (2E)-6-hydroxy-2-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2-dihydro-3H-indol-3-one

(2E)-6-hydroxy-2-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2-dihydro-3H-indol-3-one

Cat. No.: B10873882
M. Wt: 295.29 g/mol
InChI Key: LGUGVUVTMUQGND-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a hydroxy and methoxy substituted phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with isatin in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield corresponding ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE is unique due to its specific combination of an indole core with hydroxy and methoxy substituted phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-3-one

InChI

InChI=1S/C17H13NO4/c1-22-12-4-2-3-10(7-12)16(20)9-15-17(21)13-6-5-11(19)8-14(13)18-15/h2-9,18-19H,1H3/b15-9+

InChI Key

LGUGVUVTMUQGND-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/2\C(=O)C3=C(N2)C=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.